8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine
Description
8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine is a fused pyrimidine derivative characterized by a bicyclic pyrimido[5,4-d]pyrimidine core. Key structural features include:
- Chlorine substitution at position 8, which enhances electrophilicity and influences binding interactions in biological targets.
- Methylsulfonyl group at position 2, a strong electron-withdrawing substituent that improves solubility and stability compared to thioether analogues.
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClN4O2S |
|---|---|
Molecular Weight |
244.66 g/mol |
IUPAC Name |
4-chloro-6-methylsulfonylpyrimido[5,4-d]pyrimidine |
InChI |
InChI=1S/C7H5ClN4O2S/c1-15(13,14)7-9-2-4-5(12-7)6(8)11-3-10-4/h2-3H,1H3 |
InChI Key |
HOIQRMUCRFFMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C(=N1)C(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Pyrimidine Precursors
The foundational step involves introducing chlorine at the 8-position of the pyrimido[5,4-d]pyrimidine scaffold. Patent CN102060782A details a solvent-free method using hydroxy pyrimidine derivatives (e.g., 2,4-dihydroxy-5-methoxy pyrimidine) reacted with phosphorus oxychloride (POCl₃) and nitrogen-xylidine at 180°C for 2 hours. This approach avoids traditional reflux conditions, achieving 85–93% yields for dichlorinated intermediates (Table 1).
Table 1: Chlorination Reactions for Intermediate Synthesis
Mechanistically, POCl₃ acts as both a chlorinating agent and Lewis acid, while nitrogen-xylidine or pyridine neutralizes HCl, driving the reaction forward.
Sulfonylation at the 2-Position
Following chlorination, sulfonylation introduces the methylsulfonyl (-SO₂CH₃) group. VulcanChem’s protocol employs methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) at 0–25°C. The reaction proceeds via nucleophilic attack at the 2-position, favored by the electron-withdrawing chlorine at C8.
Critical Parameters:
-
Temperature Control: Reactions below 25°C minimize side products like disulfonylated species.
-
Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) enhances reagent solubility without competing nucleophilicity.
-
Stoichiometry: A 1.2:1 molar ratio of MsCl to chlorinated precursor ensures complete conversion.
Alternative Routes and Modifications
Oxidation of Methylthio Intermediates
PubChem data describes 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine (CAS 176637-10-8) as a viable precursor. Oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid converts the methylthio (-SMe) group to methylsulfonyl (-SO₂Me).
-
Oxidizing Agent: 3 equivalents of mCPBA in DCM at 0°C → 25°C over 12 hours.
-
Yield: 78–82% after silica gel chromatography.
One-Pot Chlorination-Sulfonylation
US3031450A discloses a tandem approach where 4,8-dichloropyrimido[5,4-d]pyrimidine reacts sequentially with methanesulfonyl chloride and amines. This method reduces purification steps but requires precise temperature modulation:
-
Chlorination: POCl₃ at 110°C for 1 hour.
-
Sulfonylation: MsCl added dropwise at -10°C, followed by warming to 25°C.
-
Workup: Quenching with ice water precipitates the product (70–75% yield).
Reaction Optimization and Scalability
Solvent-Free vs. Solvent-Assisted Systems
Comparative studies from CN102060782A highlight solvent-free chlorination’s advantages:
The absence of solvent reduces side reactions and simplifies purification.
Catalytic Enhancements
Introducing catalytic dimethylformamide (DMF, 5 mol%) during chlorination accelerates POCl₃ activation, cutting reaction time to 1 hour with comparable yields. For sulfonylation, 4-dimethylaminopyridine (DMAP, 2 mol%) improves regioselectivity by stabilizing the transition state.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): Singlet at δ 3.45 (3H, -SO₂CH₃), doublet at δ 8.75 (1H, C5-H).
-
XRD: Confirms planar geometry with dihedral angles <5° between pyrimidine rings.
Industrial-Scale Considerations
Patent CN102060782A demonstrates scalability using a 50L stainless steel reactor:
-
Input: 12 kg 2,4-dihydroxy-5-methoxy pyrimidine → Output: 13.9 kg 2,4-dichloro-5-methoxy pyrimidine (92% yield).
-
Key Factors:
-
Uniform heating via jacketed reactors.
-
Automated pH control during quenching.
-
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted pyrimido[5,4-d]pyrimidines.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
Anticancer Research
One of the primary applications of 8-chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine is in anticancer research. Compounds with similar structures have demonstrated the ability to inhibit specific kinases and exhibit cytotoxic effects against various cancer cell lines. The presence of the methylsulfonyl group may enhance its interaction with biological targets, potentially increasing its efficacy against tumors .
Case Study: Inhibition of Cancer Cell Growth
- A study involving derivatives of this compound showed significant inhibition of cell growth in breast cancer and renal cancer cell lines. The investigation utilized the National Cancer Institute’s 60 human cancer cell line panel to evaluate the cytotoxicity of various analogs .
Drug Development
The compound serves as a valuable intermediate in synthesizing more complex heterocyclic compounds used in drug discovery. Its structural characteristics make it a candidate for developing new therapeutic agents targeting various diseases, particularly cancers .
Synthesis Methods
- Various synthetic methods have been reported for producing this compound, including nucleophilic substitution reactions involving amines. These methods allow for the generation of substituted derivatives that may possess enhanced biological activities .
Research indicates that this compound can interact with biological macromolecules, acting as a ligand for various enzymes and receptors. Techniques such as surface plasmon resonance or fluorescence spectroscopy are employed to assess its binding affinity and specificity .
Mechanism of Action
The mechanism of action of 8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammatory and viral pathways.
Pathways Involved: Inhibits the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.
Comparison with Similar Compounds
Substituent Variations at Position 2
The nature of the substituent at position 2 significantly impacts electronic properties and biological activity:
*PP: Pyrimido[5,4-d]pyrimidine
Substituent Variations at Position 8
Chlorine at position 8 is common in bioactive pyrimidopyrimidines. Comparisons include:
*EWG: Electron-Withdrawing Group
Key Insight : Chlorine at position 8 optimizes electrophilic reactivity for nucleophilic substitution reactions, a critical step in synthesizing derivatives with diversified bioactivity .
Core Structural Modifications
Comparing pyrimido[5,4-d]pyrimidine with related fused pyrimidines:
Key Insight : The pyrimido[5,4-d]pyrimidine core offers a balance of planarity and substituent accessibility, making it a versatile scaffold for drug development .
Biological Activity
8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C7H6ClN4O2S, and it features a chlorine atom at the 8-position and a methylsulfonyl group at the 2-position of the pyrimido[5,4-d]pyrimidine framework. This compound has attracted attention due to its promising anticancer properties and interactions with various biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Compounds with similar structural features have been shown to inhibit specific kinases, which are crucial in cancer cell proliferation and survival. The presence of the methylsulfonyl group may enhance its interaction with biological targets, potentially increasing its efficacy against tumors.
Table 1: Comparison of Biological Activities of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine | Contains a methylthio group | Potential anticancer properties |
| 6-Chloro-4-amino-pyrimido[5,4-d]pyrimidine | Substituted amino group at the 4-position | Exhibits antibacterial activity |
| 5-Chloro-2-methylsulfonyl-pyrimidine | Lacks the pyrimido structure | Known for antiviral properties |
The unique arrangement of substituents in this compound may confer distinct biological activities compared to these similar compounds, making it a candidate for further investigation in drug development.
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may act as a ligand for various enzymes and receptors. Binding affinity and specificity can be assessed through techniques such as surface plasmon resonance or fluorescence spectroscopy. Understanding these interactions is crucial for optimizing its pharmacological profile and therapeutic applications.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, it showed an IC50 value in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity.
- Kinase Inhibition : Preliminary data suggest that this compound may inhibit specific kinases implicated in cancer signaling pathways. This inhibition could lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Selectivity and Safety : The compound's selectivity towards cancer cells over normal cells was evaluated using co-culture systems. Results indicated a favorable selectivity index, suggesting lower toxicity to normal cells compared to cancer cells.
Synthesis and Applications
The synthesis of this compound can be achieved through several methods involving nucleophilic substitution reactions due to the presence of reactive functional groups. Its structural characteristics make it a candidate for developing new therapeutic agents targeting various diseases, particularly cancers. Additionally, it may serve as an intermediate in synthesizing more complex heterocyclic compounds used in drug discovery.
Q & A
Q. What are the common synthetic routes for preparing 8-chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves functionalizing a pyrimido[5,4-d]pyrimidine scaffold. A three-step sequence starting with a dichloro-pyrimidine intermediate is common:
Chlorination : Introduce the 8-chloro substituent via nucleophilic aromatic substitution (SNAr) under inert atmospheres (argon/nitrogen) using reagents like POCl₃ or PCl₅.
Sulfonylation : Replace the methylthio (-SMe) group with methylsulfonyl (-SO₂Me) using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) .
Cyclization : Achieve ring closure under mild conditions (e.g., LiAlH₄ reduction or Pd-catalyzed cross-coupling) .
Key intermediates: 4,6-Dichloro-2-(methylsulfanyl)pyrimidine and 3-arylprop-2-en-1-ol derivatives.
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| Chlorination | POCl₃, 80°C, 12h | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine |
| Sulfonylation | MsCl, Et₃N, DMF, 0°C→RT | 2-(Methylsulfonyl)-4,6-dichloropyrimidine |
| Cyclization | LiAlH₄, THF, reflux | Pyrimido[5,4-d]pyrimidine core |
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns. For example:
- Methylsulfonyl group: Singlet at δ ~3.3 ppm (¹H) and δ ~40 ppm (¹³C).
- Chlorine-induced deshielding: Aromatic protons at δ ~8.5–9.0 ppm .
- ESI-MS : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 301.2 for C₉H₇ClN₄O₂S).
- HPLC : Assess purity (>98%) using C18 columns with MeOH/H₂O mobile phases .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Protective Equipment : Gloves, lab coat, goggles, and N95 mask to avoid dermal/ocular contact and inhalation .
- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HCl during chlorination).
- Waste Disposal : Segregate halogenated waste and use certified disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the methylsulfonyl group introduction?
- Methodological Answer :
- Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates during sulfonylation .
- Temperature Control : Add MsCl at 0°C to minimize side reactions (e.g., over-sulfonation), then warm gradually to RT .
- Catalysis : Introduce catalytic iodine (1–2 mol%) to accelerate the SNAr displacement of -SMe with -SO₂Me .
- Monitoring : Track progress via TLC (hexane:EtOAc = 3:1) or LC-MS to terminate reactions at >90% conversion .
Q. How can contradictory reactivity data between the 8-chloro and 2-methylsulfonyl substituents be resolved during functionalization?
- Methodological Answer :
- Competitive Reactivity Analysis :
- The 8-chloro group is more electrophilic due to electron-withdrawing effects, making it prone to nucleophilic displacement.
- The 2-methylsulfonyl group stabilizes adjacent positions via resonance, reducing reactivity at C2 .
- Strategic Blocking :
Protect the 8-chloro site temporarily (e.g., with a trimethylsilyl group) before modifying the 2-position.
Use regioselective catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings at C4/C6 instead of C8 .
- Kinetic Studies : Compare reaction rates under varying temperatures/pH to identify dominance of one pathway .
Q. What strategies are used to evaluate the biological activity of this compound, particularly its enzyme inhibition potential?
- Methodological Answer :
- Enzyme Assays :
- Kinase Inhibition : Use ADP-Glo™ assays to measure IC₅₀ against kinases (e.g., EGFR, VEGFR) .
- Binding Affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins.
- Cell-Based Studies :
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM) .
- Mechanistic Probes : Western blotting to assess downstream signaling (e.g., phosphorylation of ERK/AKT) .
| Assay Type | Protocol | Key Parameters |
|---|---|---|
| Kinase Inhibition | ADP-Glo™, 30-min incubation | IC₅₀ = 0.5–5 µM |
| SPR | Immobilized protein, 25°C | Kd = 10–100 nM |
| MTT | 48-h exposure, λ = 570 nm | GI₅₀ = 10–50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
